molecular formula C15H14O3 B14723534 Acetic acid--7-phenylhept-2-ene-4,6-diyn-1-ol (1/1) CAS No. 6130-77-4

Acetic acid--7-phenylhept-2-ene-4,6-diyn-1-ol (1/1)

Cat. No.: B14723534
CAS No.: 6130-77-4
M. Wt: 242.27 g/mol
InChI Key: IJDMSUWBSWCAPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetic acid–7-phenylhept-2-ene-4,6-diyn-1-ol (1/1) is an organic compound with the molecular formula C15H14O3 It is characterized by the presence of an acetic acid moiety attached to a heptene chain with phenyl and diynyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid–7-phenylhept-2-ene-4,6-diyn-1-ol involves several steps. One common synthetic route includes the reaction of (E)-2-penten-4-yn-1-ol with phenylacetylene under specific conditions to form the desired product . The reaction typically requires a catalyst, such as palladium, and is carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Acetic acid–7-phenylhept-2-ene-4,6-diyn-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the triple bonds to double or single bonds, altering the compound’s properties.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

Acetic acid–7-phenylhept-2-ene-4,6-diyn-1-ol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid–7-phenylhept-2-ene-4,6-diyn-1-ol involves its interaction with specific molecular targets. The compound’s phenyl and diynyl groups allow it to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    7-phenylhept-2-en-4,6-diyn-1-ol: Shares a similar structure but lacks the acetic acid moiety.

    7-phenylhept-2-en-4,6-diynyl acetate: An ester derivative with different chemical properties.

    (E)-2-Decene-4,6-diyn-1-ol: Similar diynyl structure but with different substituents.

Uniqueness

Acetic acid–7-phenylhept-2-ene-4,6-diyn-1-ol is unique due to the presence of both acetic acid and diynyl groups, which confer distinct chemical reactivity and potential biological activities. Its combination of structural features makes it a valuable compound for various research applications.

Properties

CAS No.

6130-77-4

Molecular Formula

C15H14O3

Molecular Weight

242.27 g/mol

IUPAC Name

acetic acid;7-phenylhept-2-en-4,6-diyn-1-ol

InChI

InChI=1S/C13H10O.C2H4O2/c14-12-8-3-1-2-5-9-13-10-6-4-7-11-13;1-2(3)4/h3-4,6-8,10-11,14H,12H2;1H3,(H,3,4)

InChI Key

IJDMSUWBSWCAPD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1=CC=C(C=C1)C#CC#CC=CCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.